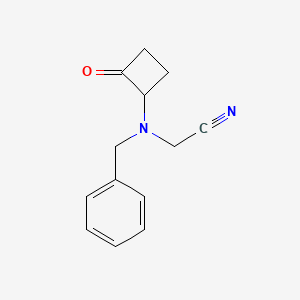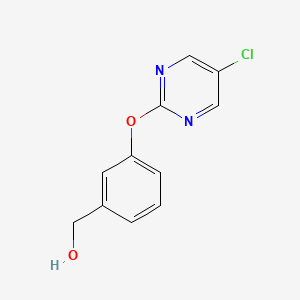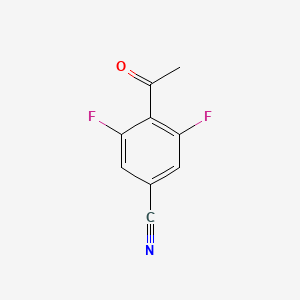![molecular formula C20H24N2O3 B15244541 benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)
benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE, also known by its IUPAC name benzyl (2-(tert-butylamino)-2-oxo-1-phenylethyl)carbamate, is a compound with the molecular formula C20H24N2O3 and a molecular weight of 340.42 g/mol . This compound is primarily used in research and has various applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE typically involves the reaction of tert-butylamine with benzyl chloroformate in the presence of a base, followed by the addition of phenylglycine . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibitors and as a model compound in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-CBZ-N’-TERT-BUTYL-DL-GLYCINAMIDE: Similar structure but lacks the phenyl group.
N-CBZ-N’-TERT-BUTYL-DL-ALANINAMIDE: Similar structure but has an alanine moiety instead of phenylglycine.
N-CBZ-N’-TERT-BUTYL-DL-VALINAMIDE: Similar structure but contains a valine group.
Uniqueness
N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these functional groups are advantageous.
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)22(17-12-8-5-9-13-17)18(23)14-21-19(24)25-15-16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
OYMLWEBIXKMGCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



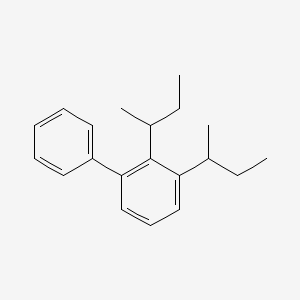
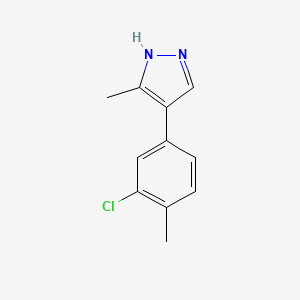


![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
